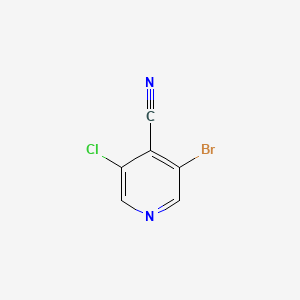

3-broMo-5-chloropyridine-4-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-bromo-5-chloropyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2BrClN2. It is a derivative of pyridine, featuring bromine, chlorine, and nitrile functional groups. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloropyridine-4-carbonitrile typically involves halogenation and nitrile formation reactions. One common method includes the bromination of 5-chloropyridine-4-carbonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

化学反应分析

Types of Reactions

3-bromo-5-chloropyridine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid derivative.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Coupling: Palladium catalysts and base in an organic solvent.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 3-bromo-5-chloropyridine-4-amine.

Coupling: Formation of biaryl compounds with various functional groups.

科学研究应用

3-bromo-5-chloropyridine-4-carbonitrile is utilized in several scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the development of bioactive molecules and pharmaceuticals.

Medicine: As an intermediate in the synthesis of potential therapeutic agents.

Industry: In the production of agrochemicals, dyes, and materials science.

作用机制

The mechanism of action of 3-bromo-5-chloropyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or act as an electrophile in biochemical reactions. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to molecular targets .

相似化合物的比较

Similar Compounds

5-bromo-2-chloropyridine-3-carbonitrile: Similar structure but different substitution pattern.

3-bromo-6-chloropyridine-2-carbonitrile: Another isomer with varied reactivity and applications.

Uniqueness

3-bromo-5-chloropyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthesis and specialized applications .

生物活性

3-Bromo-5-chloropyridine-4-carbonitrile is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a cyano group and halogen substituents, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₃BrClN₂

- Molecular Weight : 217.46 g/mol

- CAS Number : 1335052-66-8

The presence of bromine and chlorine atoms, along with the cyano group, enhances the compound's lipophilicity and overall biological activity. The nitrile group can participate in hydrogen bonding, acting as an electrophile in biochemical reactions.

Enzyme Interaction

One of the most significant biological activities of this compound is its interaction with enzymes, particularly beta-secretase. This enzyme is crucial in the processing of amyloid precursor protein, which is implicated in Alzheimer's disease. Studies have shown that this compound can modulate beta-secretase activity, making it a candidate for therapeutic applications in cognitive disorders.

Synthesis and Reaction Mechanisms

This compound can be synthesized through various methods, including nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles such as amines or thiols. The nitrile group also allows for reduction to form amines or oxidation to carboxylic acids.

Common Reactions

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Halogen atoms can be substituted by nucleophiles under appropriate conditions. |

| Reduction | The nitrile group can be reduced to an amine using hydrogenation methods. |

| Oxidation | Nitriles can be oxidized to form carboxylic acids. |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions to form biaryl compounds. |

Case Studies and Research Findings

- Beta-Secretase Modulation : A study investigated the effect of this compound on beta-secretase activity in vitro. Results indicated a significant inhibition of enzyme activity at micromolar concentrations, suggesting potential for Alzheimer's treatment.

- Antimicrobial Activity : In a comparative study of halogenated pyridine derivatives, this compound exhibited moderate antimicrobial effects against Gram-positive bacteria, reinforcing the potential for further development as an antimicrobial agent.

- Pharmacological Applications : The compound has been explored as an intermediate in synthesizing more complex bioactive molecules, highlighting its versatility in pharmaceutical applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-5-chloropyridine-4-carbonitrile, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 3-bromo-5-chloropyridine) may undergo cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling with nitrile sources. Reaction conditions (temperature, solvent, catalyst) significantly influence yield: anhydrous solvents (e.g., DMF) and inert atmospheres minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : 1H-NMR detects aromatic protons (δ 7.5–8.5 ppm) and coupling patterns to confirm substitution positions. 13C-NMR identifies nitrile (C≡N) at ~115–120 ppm and halogenated carbons.

- IR : A sharp peak at ~2230 cm−1 confirms the nitrile group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular weight (229.45 g/mol).

- X-ray Crystallography (if crystalline): Resolves bond angles and confirms regiochemistry .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures.

- Hygroscopicity Tests : Monitor weight changes in humid environments.

- Light Sensitivity : UV-vis spectroscopy tracks degradation under UV exposure. Store at 0–6°C in amber vials to prevent halogen loss or nitrile hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density at reactive sites (C-Br, C-Cl). Fukui indices identify nucleophilic/electrophilic centers. Molecular docking studies predict binding affinities in catalytic systems (e.g., Pd(PPh3)4). Compare predicted vs. experimental regioselectivity in Suzuki-Miyaura couplings to refine models .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.

- Isotopic Labeling : Traces unexpected by-products (e.g., 15N-labeled nitriles).

- Crystallography : Validates structures when spectral data is ambiguous. For example, X-ray diffraction confirmed the regiochemistry of a related bromochlorophenylacetonitrile derivative .

Q. How can reaction conditions be optimized to minimize by-products during the functionalization of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically.

- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation.

- Green Chemistry Approaches : Substitute toxic solvents (e.g., DMF) with ionic liquids or scCO2 to reduce side reactions. Industrial-scale protocols from similar halogenated nitriles suggest continuous flow reactors enhance reproducibility .

Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be evaluated preclinically?

- Methodological Answer : As a pharmacophore, it may inhibit kinases or microbial targets.

- In Vitro Assays : Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination).

- ADME-Tox Profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays.

- SAR Studies : Modify substituents (e.g., replace Cl with CF3) to correlate structure with activity .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer :

- Purity Analysis : Re-crystallize and re-measure using differential scanning calorimetry (DSC).

- Polymorphism Screening : Use X-ray powder diffraction (XRPD) to detect crystalline forms.

- Literature Benchmarking : Compare with analogous compounds (e.g., 5-bromo-2-chloropyrimidine, mp 78–80°C ).

属性

IUPAC Name |

3-bromo-5-chloropyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCKYDNBZYMFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。